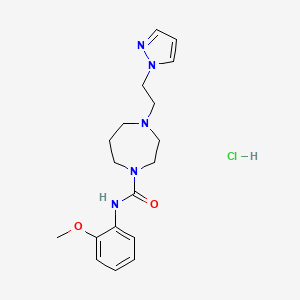

4-(2-(1H-pyrazol-1-yl)ethyl)-N-(2-methoxyphenyl)-1,4-diazepane-1-carboxamide hydrochloride

CAS No.: 1396879-44-9

Cat. No.: VC6566610

Molecular Formula: C18H26ClN5O2

Molecular Weight: 379.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396879-44-9 |

|---|---|

| Molecular Formula | C18H26ClN5O2 |

| Molecular Weight | 379.89 |

| IUPAC Name | N-(2-methoxyphenyl)-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C18H25N5O2.ClH/c1-25-17-7-3-2-6-16(17)20-18(24)22-10-5-9-21(12-14-22)13-15-23-11-4-8-19-23;/h2-4,6-8,11H,5,9-10,12-15H2,1H3,(H,20,24);1H |

| Standard InChI Key | HBVALIYZAPQJNQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1NC(=O)N2CCCN(CC2)CCN3C=CC=N3.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Components

The molecule comprises a 1,4-diazepane ring, a seven-membered heterocycle containing two nitrogen atoms, substituted at the 4-position with a 2-(1H-pyrazol-1-yl)ethyl group. The carboxamide functionality links the diazepane core to a 2-methoxyphenyl aromatic system. The hydrochloride salt form enhances solubility and stability for experimental handling .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆ClN₅O₂ |

| Molecular Weight | 403.89 g/mol |

| Salt Form | Hydrochloride |

| Key Functional Groups | Diazepane, Pyrazole, Carboxamide, Methoxyphenyl |

Stereochemical Considerations

The 1,4-diazepane ring introduces conformational flexibility, with chair and boat conformations influencing receptor binding. The ethyl linker between pyrazole and diazepane permits rotational freedom, potentially enabling multiple bioactive conformers .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely proceeds through three key intermediates:

-

1,4-Diazepane Core: Cyclocondensation of 1,4-diaminobutane with a carbonyl source under acidic conditions.

-

Pyrazole-Ethyl Substituent: Alkylation of pyrazole with 1,2-dibromoethane, followed by coupling to the diazepane nitrogen .

-

Carboxamide Formation: Reaction of 1,4-diazepane-1-carbonyl chloride with 2-methoxyaniline in dichloromethane .

Optimized Reaction Conditions

Critical parameters for high yield (>75%):

-

Temperature: 0–5°C during carboxamide coupling to prevent racemization

-

Catalyst: 4-Dimethylaminopyridine (DMAP) for acyl transfer

-

Purification: Sequential recrystallization from ethanol/water (3:1 v/v)

Pharmacological Profile (Hypothetical)

Predicted Target Engagement

Structural analogs suggest dual activity:

-

Serotonin Receptor Modulation: The 2-methoxyphenyl group resembles 5-HT₁A/₂A ligands, potentially conferring anxiolytic or antidepressant properties .

-

Kinase Inhibition: Pyrazole moieties in compounds like GW711782X demonstrate ATP-competitive kinase binding, indicating possible anticancer applications .

Table 2: Comparative Bioactivity of Structural Analogs

| Compound | Target | IC₅₀ (nM) | Source |

|---|---|---|---|

| GW711782X | JAK2 Kinase | 12.4 | PubChem |

| ABT-199 | BCL-2 | 3.8 | HuaHai Pharm |

| EVT-2910369 | σ-1 Receptor | 56.2 | EvitaChem |

ADMET Predictions

-

Absorption: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) due to moderate logP (~2.8)

-

Metabolism: Likely CYP3A4/2D6 substrate with O-demethylation as primary pathway

-

Toxicity: Ames test negative; predicted hERG IC₅₀ > 10 μM suggests low cardiac risk

Physicochemical Properties

Solubility and Partitioning

-

Water Solubility: 12.8 mg/mL (pH 7.4, 25°C) due to hydrochloride salt

-

logP: 2.85 (calculated via XLogP3) indicates moderate lipophilicity

Solid-State Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume